N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group. A 3-methyl-1H-pyrazole moiety is linked to position 4 of the pyrimidine ring, with a cyclopropanecarboxamide group attached to the pyrazole’s nitrogen. The 4-fluorophenyl group enhances binding affinity through hydrophobic and π-π interactions, while the cyclopropane ring may improve metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDRCMIVNMLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine ring. This is typically achieved through the cyclization of an appropriate precursor with reagents like hydrazine and formamide under controlled temperature conditions. Subsequent functionalization introduces the fluorophenyl group via Suzuki coupling or similar palladium-catalyzed cross-coupling reactions.
Cyclopropanecarboxamide introduction is commonly accomplished through a reaction between a cyclopropane carboxylic acid derivative and the pyrazolyl intermediate. This step often requires activating agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound must be optimized for efficiency and yield. This involves the use of automated synthesis platforms, high-throughput screening of reaction conditions, and continuous-flow reactors to maintain consistent quality and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation or metal hydride reagents.
Substitution: Particularly nucleophilic substitutions, facilitated by the electron-withdrawing fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conducted in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; conducted in organic solvents.
Substitution: Alkyl halides, nucleophiles like thiols or amines; conducted under basic or acidic conditions.
Major Products Formed
The reactions yield a range of products, from hydroxylated derivatives in oxidation reactions to fully reduced amine forms via hydrogenation.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is used to develop new reactions and catalysts.
Biology and Medicine
In biomedical research, it acts as a potent inhibitor for specific enzymes and receptors. Studies have shown it to have potential in targeting diseases like cancer and inflammatory disorders.
Industry
The compound is explored for its applications in material science, particularly in creating new polymers and advanced materials due to its robust chemical structure.
Mechanism of Action
Molecular Targets and Pathways
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide interacts with key enzymes in cellular pathways, acting as an allosteric modulator. It binds to the active sites of these enzymes, altering their conformation and inhibiting their activity. This mechanism is crucial for its role as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Binding Affinity: The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in ) balances hydrophobicity and electronegativity, optimizing interactions with kinase pockets. Chlorine’s larger size in may enhance potency but reduce solubility.
Metabolic Stability :
- Cyclopropane rings are less prone to oxidative metabolism than benzamide or cyclopentyl groups (e.g., ), suggesting improved pharmacokinetics for the target compound.
The target compound’s fluorine and cyclopropane may achieve a better balance.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of multiple pyrazole rings and a cyclopropanecarboxamide moiety. Its IUPAC name reflects its complex configuration:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19FN6O |
| Molecular Weight | 358.39 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The interaction with these enzymes prevents the phosphorylation of target proteins, which is crucial for cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound targets several kinases, including p70S6K and Akt, which are essential in regulating cellular growth and metabolism.
- Enzyme Binding : It binds to the active sites of these enzymes, effectively blocking their activity and leading to reduced tumor growth in preclinical models.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Research Findings
Several studies have explored the biological activity of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Animal Models : Preclinical studies using xenograft models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups.
- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound alters the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Case Studies
Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against resistant cancer cell lines. The results indicated a 50% inhibition of cell proliferation at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 2 : Another study focused on the anti-inflammatory properties demonstrated that administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 in an animal model of arthritis.
Q & A
Q. Table 1: Key Reaction Steps from Analogous Syntheses
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Core formation | Cyclocondensation | 110°C, 16 hr | 29% | |
| Boc protection | Acylation | DMF, Et₃N, RT | 88% | |
| Amination | Pd-catalyzed coupling | 100°C, XPhos | 70% |
Basic: How is structural characterization validated for such complex heterocycles?
Answer:
- NMR/LC-MS : Confirm molecular identity via ¹H/¹³C NMR (e.g., reports δ 8.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as done for pyrazoline derivatives in (R factor = 0.056) .
- Spectral cross-validation : Compare experimental IR/UV-Vis data with computational predictions (e.g., DFT calculations for pyrazole-carboxylic acid derivatives) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). highlights DoE’s role in reducing trial-and-error approaches .
- Solvent/catalyst screening : Test polar aprotic solvents (DMF, DMSO) and Pd catalysts (e.g., Pd₂(dba)₃) for coupling efficiency .
- In-line monitoring : Employ LC-MS or FTIR for real-time tracking, minimizing byproduct formation .
Advanced: How should researchers address contradictions in biological activity data?
Answer:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays, as done in kinase inhibitor studies () .
- Metabolite screening : Rule out off-target effects by profiling metabolites (e.g., cytochrome P450 interactions) .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR patterns .
Advanced: What computational strategies predict target binding and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., pyrazolo[3,4-d]pyrimidine scaffolds in ) .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- Quantum mechanics : Calculate electrostatic potential maps to optimize substituent electronics (e.g., fluorine’s electron-withdrawing effects) .
Advanced: How to resolve regiochemical uncertainties in multi-heterocyclic systems?
Answer:
- NOESY NMR : Identify spatial proximity of protons (e.g., pyrazole vs. pyrimidine ring junctions) .
- Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to trace connectivity (e.g., ’s use of isotopic shifts in carboxylic acid derivatives) .
- Crystallographic snapshots : Co-crystallize with target proteins to confirm binding orientation .
Advanced: What methodologies validate metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .
- CYP inhibition profiling : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
